molecular formula C6H8F10O6S B14223110 2,2,3,3,3-Pentafluoropropan-1-ol;sulfuric acid CAS No. 632286-63-6

2,2,3,3,3-Pentafluoropropan-1-ol;sulfuric acid

Cat. No.: B14223110
CAS No.: 632286-63-6
M. Wt: 398.18 g/mol
InChI Key: DRAHLPRPMOWNOP-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropan-1-ol is an organic compound with the molecular formula C3H3F5O. It is a colorless liquid that is used as an alternative cleaning agent for chlorofluorocarbons . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentafluoropropan-1-ol can be synthesized through the reaction of hexafluoropropylene oxide with water in the presence of a catalyst . The reaction conditions typically involve temperatures around 80°C and the use of a solvent such as tetrahydrofuran.

Industrial Production Methods

In industrial settings, 2,2,3,3,3-Pentafluoropropan-1-ol is produced by the same method but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its fluorinated structure makes it highly reactive and capable of forming strong bonds with other molecules. This reactivity is exploited in its use as a derivatization reagent and in the synthesis of various compounds .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different reactivity.

    2,2,3,3-Tetrafluoro-1-propanol: A less fluorinated analog with different chemical properties.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A more fluorinated analog with higher reactivity.

Uniqueness

2,2,3,3,3-Pentafluoropropan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles .

Properties

CAS No.

632286-63-6

Molecular Formula

C6H8F10O6S

Molecular Weight

398.18 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-ol;sulfuric acid

InChI

InChI=1S/2C3H3F5O.H2O4S/c2*4-2(5,1-9)3(6,7)8;1-5(2,3)4/h2*9H,1H2;(H2,1,2,3,4)

InChI Key

DRAHLPRPMOWNOP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OS(=O)(=O)O

Origin of Product

United States

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